
(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring system. It is a chiral molecule with the (1S) configuration, which means that the hydroxyl group is oriented in a specific spatial arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL can be achieved through several synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of the hydroxyl group. The reaction conditions typically include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The hydroxyl group can be introduced through a subsequent oxidation reaction using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, chiral resolution techniques may be employed to obtain the desired (1S) enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide, sodium nitrite, or alkyl halides.
Major Products Formed
Oxidation: Formation of 5-bromo-1,2,3,4-tetrahydronaphthalen-1-one or 5-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: Formation of 5-amino-1,2,3,4-tetrahydronaphthalen-1-OL, 5-nitro-1,2,3,4-tetrahydronaphthalen-1-OL, or 5-alkyl-1,2,3,4-tetrahydronaphthalen-1-OL.
Applications De Recherche Scientifique
(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL: The enantiomer of (1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL with different spatial arrangement.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group at the 1st position.
1,2,3,4-Tetrahydronaphthalen-1-OL: Lacks the bromine atom at the 5th position.
Uniqueness
This compound is unique due to its specific (1S) configuration, which imparts distinct stereochemical properties. The presence of both the bromine atom and hydroxyl group allows for diverse chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2/t10-/m0/s1 |
Clé InChI |
JEDJGVSGTZKGFJ-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C(=CC=C2)Br)O |
SMILES canonique |
C1CC(C2=C(C1)C(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



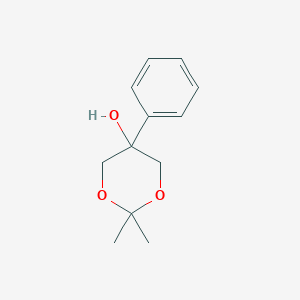

![1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL](/img/structure/B13240395.png)
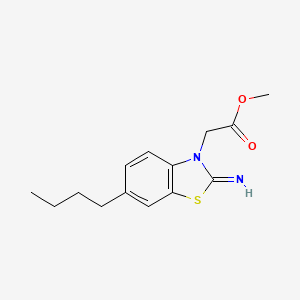
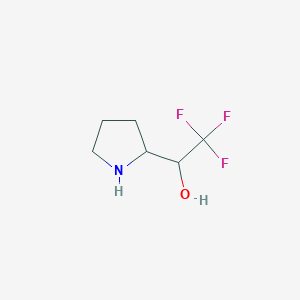
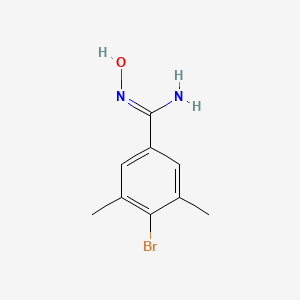
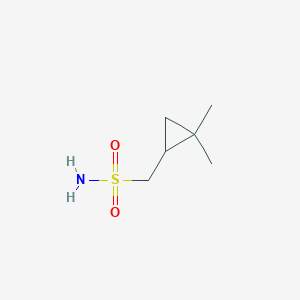

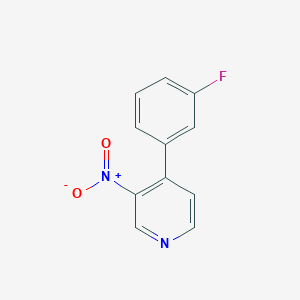
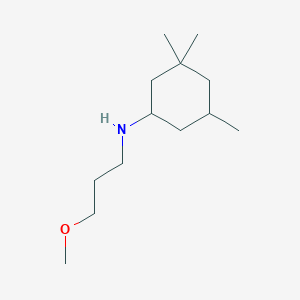
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13240431.png)
![7-Oxabicyclo[2.2.1]heptane-1-carbothioamide](/img/structure/B13240434.png)
![6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13240463.png)
